2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chlorinated pyridine compound in the presence of a trifluoromethylating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or acetonitrile. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to form dihydro derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases involved in cell proliferation, leading to the induction of apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds have similar structural features but differ in their biological activities and applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit a range of pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-12-5-2-1-4(7(9,10)11)3-14(5)13-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFBZMVYKCERR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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